

# CAS number and molecular weight of 6-Chloro-chroman-4-ylamine.

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## Compound of Interest

Compound Name: 6-Chloro-chroman-4-ylamine

Cat. No.: B1355740

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## Technical Guide: 6-Chloro-chroman-4-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloro-chroman-4-ylamine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, potential synthetic approaches, and known biological activities based on available scientific literature.

## Core Compound Data

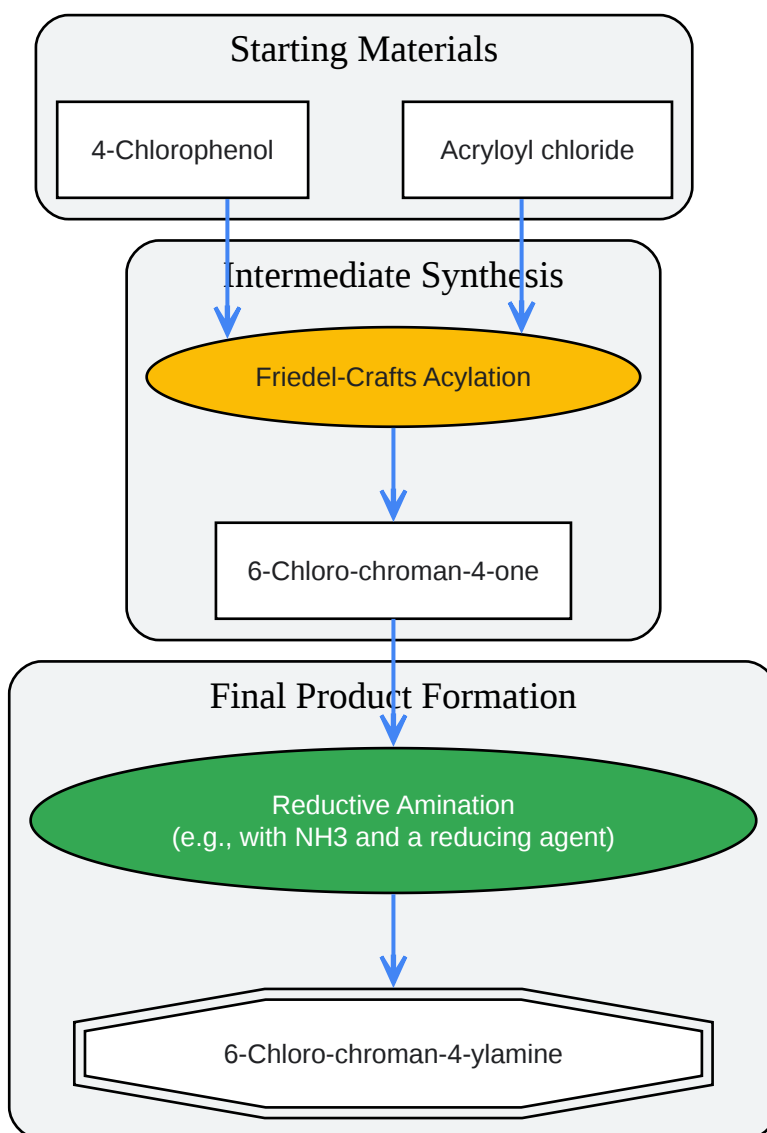
Quantitative data for **6-Chloro-chroman-4-ylamine** and its hydrochloride salt are summarized below. The hydrochloride salt is a common form for handling and formulation purposes.

Property	6-Chloro-chroman-4-ylamine	6-Chloro-chroman-4-ylamine Hydrochloride
CAS Number	765880-61-3[1][2][3]	765880-61-3[4][5]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO[1][2][3]	C <sub>9</sub> H <sub>10</sub> ClNO·HCl[4][5]
Molecular Weight	183.64 g/mol [1]	220.10 g/mol [5]
Synonyms	(4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine	Not Applicable

## Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **6-Chloro-chroman-4-ylamine** is not readily available in the public domain, its structure is a derivative of the chroman-4-one scaffold. The synthesis of related chroman and chromanone derivatives often involves multi-step reaction sequences. Below is a generalized workflow that could be adapted for the synthesis of **6-Chloro-chroman-4-ylamine**, based on established organic chemistry principles and published methods for similar compounds.

A plausible synthetic route may start from a substituted phenol, proceeding through a chromanone intermediate, followed by reductive amination to yield the final amine.



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Caption: Generalized synthetic workflow for **6-Chloro-chroman-4-ylamine**.

## General Experimental Protocol: Reductive Amination of a Chromanone

This protocol outlines a general procedure for the reductive amination of a ketone, a key step in the proposed synthesis of **6-Chloro-chroman-4-ylamine** from its corresponding chromanone.

Materials:

- 6-Chloro-chroman-4-one (starting material)
- Ammonia source (e.g., ammonia in methanol, ammonium acetate)
- Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
- Anhydrous solvent (e.g., methanol, dichloromethane)
- Quenching solution (e.g., saturated aqueous sodium bicarbonate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

- Dissolve 6-Chloro-chroman-4-one in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Add the ammonia source to the solution and stir for a period to facilitate imine formation.
- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent portion-wise, maintaining the cool temperature.

- Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by adding the quenching solution.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **6-Chloro-chroman-4-ylamine**.

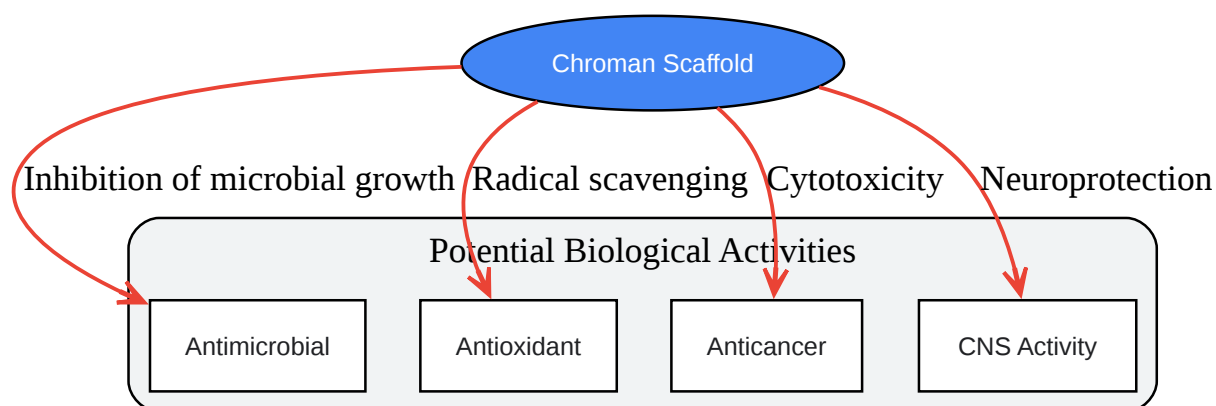
## Biological Activity and Potential Applications

The chromane and chromanone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. While specific biological data for **6-Chloro-chroman-4-ylamine** is limited in publicly accessible literature, the broader class of chromane derivatives has been associated with a range of pharmacological activities.

- **Antimicrobial Properties:** Various chromanone derivatives have demonstrated activity against pathogenic microorganisms, including bacteria and fungi. The presence of a chloro group on the aromatic ring can, in some cases, enhance this activity.
- **Antioxidant and Anti-inflammatory Effects:** The chromane ring is a core component of Vitamin E ( $\alpha$ -tocopherol), a well-known antioxidant. Synthetic chromane derivatives are often investigated for their potential to scavenge free radicals and modulate inflammatory pathways.
- **Anticancer Potential:** Certain chroman-4-one analogs have shown cytotoxic activity against various cancer cell lines, making this scaffold a point of interest for the development of new anticancer agents.
- **Central Nervous System (CNS) Activity:** The chroman structure is found in compounds with neuroprotective properties. Derivatives are explored for their potential in treating neurological

disorders.

The amine functional group at the 4-position of **6-Chloro-chroman-4-ylamine** provides a key site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.



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Caption: Potential biological activities associated with the chroman scaffold.

This document serves as a foundational guide for professionals engaged in research and development. Further experimental investigation is required to fully elucidate the synthetic pathways, biological activities, and therapeutic potential of **6-Chloro-chroman-4-ylamine**.

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